{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine
Description
{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine is a complex organic compound that features a dichlorophenyl group, a furan ring, and a piperazine moiety
Properties
Molecular Formula |
C17H21Cl2N3O |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C17H21Cl2N3O/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22/h1-4,11,20-21H,5-10,12H2 |
InChI Key |
UBOHJEKJOSDQPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine typically involves the following steps:
Formation of the furan ring: The furan ring is synthesized by reacting 2,5-dichlorobenzaldehyde with a suitable furan precursor under acidic conditions.
Attachment of the piperazine moiety: The furan derivative is then reacted with piperazine in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
- N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-ethoxyethanamine hydrochloride
Uniqueness
{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}[2-(piperazin-1-yl)ethyl]amine is unique due to its combination of a dichlorophenyl group, a furan ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
